molecular formula C44H14F16N4 B1436872 Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine CAS No. 133706-82-8

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Cat. No.: B1436872
CAS No.: 133706-82-8
M. Wt: 902.6 g/mol
InChI Key: LPDUKFMYDJDZMC-UHFFFAOYSA-N
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Description

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is a synthetic porphyrin compound known for its unique structural and electronic properties. This compound is part of the larger family of porphyrins, which are macrocyclic molecules composed of four pyrrole subunits interconnected via methine bridges. The presence of fluorine atoms in the phenyl groups enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine typically involves the condensation of pyrrole with 2,3,5,6-tetrafluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and structural integrity .

Mechanism of Action

The mechanism of action of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine involves its ability to interact with various molecular targets through its porphyrin ring. The compound can coordinate with metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions are mediated by the nitrogen atoms in the porphyrin ring, which serve as coordination sites for metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine is unique due to the specific positioning of the fluorine atoms, which provides a balance between stability and reactivity. This makes it particularly suitable for applications that require both robust chemical properties and high reactivity .

Properties

IUPAC Name

5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUKFMYDJDZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H14F16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 2
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 3
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 4
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 5
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
Reactant of Route 6
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

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